Home > Products > Screening Compounds P33362 > 4-(1-Phenyl-1H-pyrazol-4-YL)quinoline
4-(1-Phenyl-1H-pyrazol-4-YL)quinoline -

4-(1-Phenyl-1H-pyrazol-4-YL)quinoline

Catalog Number: EVT-14068051
CAS Number:
Molecular Formula: C18H13N3
Molecular Weight: 271.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(1-Phenyl-1H-pyrazol-4-yl)quinoline is a heterocyclic compound that integrates a quinoline structure with a pyrazole moiety. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. It is classified under the broader category of pyrazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects.

Source and Classification

The compound can be synthesized through various chemical methods, and it belongs to the class of quinoline derivatives. Quinoline itself is a bicyclic aromatic compound that serves as a core structure in many biologically active molecules. The incorporation of the pyrazole ring enhances the compound's biological profile, making it a subject of research in drug development and synthetic organic chemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(1-Phenyl-1H-pyrazol-4-yl)quinoline typically involves the reaction of appropriate precursors under controlled conditions. One common method includes:

  1. Starting Materials: The synthesis often utilizes 1-phenyl-1H-pyrazole and quinoline derivatives.
  2. Reagents: Typical reagents may include acid catalysts or bases to facilitate the reaction.
  3. Procedure:
    • The starting materials are mixed in a suitable solvent (e.g., ethanol or dimethylformamide).
    • The reaction mixture is heated under reflux for several hours.
    • Upon completion, the product is isolated through filtration or crystallization.

For example, one study reported synthesizing related compounds via palladium-catalyzed cross-coupling reactions, which are effective for forming carbon-carbon bonds in heterocycles .

Molecular Structure Analysis

Structure and Data

The molecular formula for 4-(1-Phenyl-1H-pyrazol-4-yl)quinoline is C13H10N2C_{13}H_{10}N_2. The structure consists of a quinoline ring fused with a pyrazole ring, where the phenyl group is attached to the pyrazole at position 1.

Key structural features include:

  • Quinoline Core: A bicyclic structure providing aromatic stability.
  • Pyrazole Ring: Contributes to the compound's reactivity and biological activity.

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are typically used to confirm the structure. For instance, characteristic peaks in IR spectra might include C=N stretching vibrations, while NMR can reveal hydrogen environments indicative of the compound's structure .

Chemical Reactions Analysis

Reactions and Technical Details

4-(1-Phenyl-1H-pyrazol-4-yl)quinoline can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The nitrogen atoms in the pyrazole can act as nucleophiles in substitution reactions.
  2. Electrophilic Aromatic Substitution: The quinoline moiety can undergo electrophilic substitutions due to its electron-rich nature.

For example, studies have shown that derivatives of this compound can be synthesized through reactions involving electrophilic aromatic substitution or cross-coupling techniques .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 4-(1-Phenyl-1H-pyrazol-4-yl)quinoline often involves interaction with biological targets such as enzymes or receptors. Research indicates that derivatives may act as selective modulators for specific receptors (e.g., metabotropic glutamate receptors), influencing neurotransmission pathways .

The detailed mechanism typically includes:

  1. Binding to target sites on proteins.
  2. Inducing conformational changes that affect downstream signaling pathways.
  3. Resulting in biological effects such as anti-inflammatory or neuroprotective actions.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-(1-Phenyl-1H-pyrazol-4-yl)quinoline include:

  • Appearance: Generally appears as a yellow solid.
  • Melting Point: Reported melting points vary; typical values range around 158–162 °C depending on purity and specific derivatives.

Chemical properties include:

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.
  • Stability: Stability can be influenced by pH and temperature; generally stable under standard laboratory conditions.

Analytical techniques such as High Performance Liquid Chromatography (HPLC) are often employed to assess purity and stability .

Applications

Scientific Uses

4-(1-Phenyl-1H-pyrazol-4-yl)quinoline has several applications in scientific research:

  1. Medicinal Chemistry: Investigated for its potential therapeutic effects against various diseases, including cancer and neurological disorders.
  2. Antioxidant Studies: Some derivatives have been studied for their antioxidant properties, which could lead to applications in preventing oxidative stress-related conditions .
  3. Material Science: Due to its unique structural properties, it may also find applications in developing new materials with specific optical or electronic characteristics.
Discovery & Pharmacological Significance of 4-(1-Phenyl-1H-pyrazol-4-yl)quinoline in Neuromodulation

Introduction to the Core Structure4-(1-Phenyl-1H-pyrazol-4-yl)quinoline (molecular formula: C₁₈H₁₃N₃, molecular weight: 271.32 g/mol) represents a privileged scaffold in CNS drug discovery. This chemotype integrates a planar quinoline ring linked via a direct bond to a 1-phenyl-substituted pyrazole at the 4-position, creating a conformationally restrained structure optimized for interaction with orthosteric and allosteric sites within G protein-coupled receptors (GPCRs). Its discovery emerged from systematic screening campaigns targeting neuromodulatory pathways with high therapeutic potential [1] [8].

Identification as a Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulator

Compound 1 (4-(1-Phenyl-1H-pyrazol-4-yl)quinoline) was first identified via high-throughput screening (HTS) of the Lundbeck compound library. Initial characterization revealed its activity as a potent and selective positive allosteric modulator (PAM) of the mGlu4 receptor—a class C GPCR critically involved in modulating glutamatergic signaling and synaptic plasticity. Key pharmacological parameters established its in vitro profile [1]:

  • Potency & Efficacy: Demonstrated sub-micromolar EC₅₀ values (~200 nM plateau after optimization) in cell-based assays measuring potentiation of glutamate responses.
  • Mechanism: Enhanced receptor sensitivity to endogenous glutamate without intrinsic agonist activity, indicative of pure PAM behavior.
  • Ligand Efficiency: High ligand efficiency (LE=0.43), suggesting favorable binding energy per atom and strong potential for further optimization.

Table 1: Key Pharmacological Properties of 4-(1-Phenyl-1H-pyrazol-4-yl)quinoline (Compound 1) as an mGlu4 PAM

PropertyValueAssay System
EC₅₀ (potency)~200 nM (optimized)mGlu4 Glutamate Potentiation
Efficacy (Max Response)>100% Glutamate ResponseCell-based Calcium Flux
Ligand Efficiency (LE)0.43Calculated
Plasma Protein BindingHighIn vitro Binding
Brain Tissue BindingHighIn vitro Binding

A comprehensive structure-activity relationship (SAR) campaign explored modifications to optimize this hit. Critical findings included [1]:

  • Pyrazole Tolerance: Addition of one or two methyl groups on the central pyrazole ring maintained PAM activity.
  • Quinoline C-7 Position: Introduction of hydrophilic substituents (e.g., hydroxyl, amino) improved microsomal stability and reduced lipophilicity while retaining potency.
  • Limitations: Despite high ligand efficiency, further potency increases beyond ~200 nM EC₅₀ proved challenging, indicating a potential optimization plateau for this core scaffold.

Role in Central Nervous System Penetrance and Selectivity Profiling

A defining feature of Compound 1 is its inherent brain penetrance, a prerequisite for targeting central mGlu4 receptors expressed in regions like the cerebellum, basal ganglia, and hippocampus. However, its development faced significant pharmacokinetic challenges [1]:

  • Blood-Brain Barrier (BBB) Penetration: Demonstrated significant brain exposure in preclinical models, confirming its ability to cross the BBB—a property attributed to moderate lipophilicity (calculated LogP ~3.5).
  • Non-Specific Binding: Exhibited high plasma protein binding and brain tissue binding, limiting free fraction available for target engagement. This necessitated structural refinements to improve target accessibility.
  • Selectivity Profile: Rigorous off-target screening revealed exceptional selectivity (>100-fold) for mGlu4 over other mGlu receptor subtypes (mGlu1-3,5-8) and a broad panel of GPCRs, ion channels, and enzymes. This selectivity underpins its potential as a clean pharmacological tool and therapeutic candidate devoid of major off-target liabilities.

Table 2: SAR Optimization Strategies for 4-(1-Phenyl-1H-pyrazol-4-yl)quinoline Derivatives

Modification SitePermissible ChangesImpact on Properties
Pyrazole Ring (N1)Phenyl substitution retainedMaintains core interaction
Pyrazole Ring (C3/C5)Methyl groups (1 or 2)Tolerated; minor potency effects
Quinoline (C7)Hydrophilic groups (e.g., OH, NH₂)↓ Lipophilicity, ↑ Metabolic Stability
Quinoline (Other positions)Limited modification toleranceOften ↓ potency or efficacy
Core LipophilicityTargeted reductionMitigates non-specific binding

Comparative Analysis with mGluR-Targeted Chemotypes in Neurotherapeutics

The 4-(1-phenyl-1H-pyrazol-4-yl)quinoline scaffold occupies a distinct niche within the landscape of mGluR allosteric modulators. Its advantages and limitations become evident when contrasted with prominent chemotypes targeting mGlu4 and related receptors [1] [9]:

  • Versus Pyrazolo[1,5-a]pyrimidines (e.g., VU0155041): While VU0155041 exhibits higher mGlu4 PAM potency (EC₅₀ ~60-100nM), its physicochemical profile often results in higher phospholipidosis risk and complex pharmacokinetics. The quinoline-pyrazole core offers superior ligand efficiency and a more straightforward synthesis pathway, facilitating SAR exploration.
  • Versus N-Phenylsulfonyl-picolinamides: This class (exemplified by later discoveries) achieves sub-100 nM potency but frequently displays reduced brain penetration or increased muscarinic receptor off-target activity. Compound 1's selectivity profile remains exceptionally clean.
  • Aminopyrazole Contributions: The 1-phenylpyrazole moiety is a critical pharmacophore shared with advanced mGlu5 NAMs (e.g., Basimglurant) and kinase inhibitors. Its role in 4-(1-phenyl-1H-pyrazol-4-yl)quinoline includes:
  • Hydrogen Bonding: The pyridinic nitrogen (N2) acts as a hydrogen bond acceptor.
  • Conformational Restriction: The planar connection to quinoline favors optimal orientation within the mGlu4 allosteric pocket.
  • π-Stacking Interactions: The phenyl ring at N1 enables hydrophobic contacts with receptor subpockets [9].

Table 3: Comparative Analysis of mGlu4 PAM Chemotypes

ChemotypeExample CompoundmGlu4 PAM EC₅₀Brain PenetranceKey AdvantagesKey Limitations
4-(1-Phenyl-1H-pyrazol-4-yl)quinolineCompound 1~200-500 nM+++ (High)High LE, Clean SelectivityHigh Non-Specific Binding
Pyrazolo[1,5-a]pyrimidineVU015504160-100 nM++ (Moderate)High PotencyPhospholipidosis Risk
N-Phenylsulfonyl-picolinamidee.g., Lundbeck leads<100 nM+ to ++Very High PotencyPotential Muscarinic Activity
VU0364770 (Analog)N/A~200 nM++Oral Efficacy in ModelsPan-PAM activity (mGlu4/8)

Therapeutic Implications: The unique profile of 4-(1-phenyl-1H-pyrazol-4-yl)quinoline derivatives supports their investigation in neurological disorders where mGlu4 activation is beneficial:

  • Parkinson’s Disease: mGlu4 PAMs reduce excessive glutamatergic drive in basal ganglia output nuclei.
  • Neuropathic Pain: Modulate glutamate release in pain pathways.
  • Neuroinflammation: mGlu4 activation on glia suppresses pro-inflammatory cytokine release [1] [3]. Future optimization requires addressing pharmacokinetic limitations (non-specific binding) while leveraging the scaffold’s inherent selectivity and brain penetration to deliver clinically viable mGlu4-targeted therapeutics.

Properties

Product Name

4-(1-Phenyl-1H-pyrazol-4-YL)quinoline

IUPAC Name

4-(1-phenylpyrazol-4-yl)quinoline

Molecular Formula

C18H13N3

Molecular Weight

271.3 g/mol

InChI

InChI=1S/C18H13N3/c1-2-6-15(7-3-1)21-13-14(12-20-21)16-10-11-19-18-9-5-4-8-17(16)18/h1-13H

InChI Key

GLJRDKAYQYOCDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C3=CC=NC4=CC=CC=C34

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.